molecular formula C9H9N3O3 B061447 Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187724-99-8

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B061447
M. Wt: 207.19 g/mol
InChI Key: RSJUPDUDZRGVRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and related derivatives often involves multicomponent cyclocondensation reactions. For example, the synthesis of a novel pyrimidine derivative was achieved using Biginelli three-component cyclocondensation in the presence of SiCl4, characterized by various spectroscopic methods (Mohan et al., 2014). Another approach includes the preparation and purification of related ethyl carboxylates, highlighting the versatility of synthetic routes for these compounds (Ukrainets et al., 2007).

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives can be elucidated using single-crystal X-ray diffraction, revealing detailed geometric parameters and conformational aspects. For instance, a study on a closely related compound provided insights into its crystallographic independent molecules and spatial arrangement (Yang, 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as covalent hydration, indicating their reactive nature and potential for further chemical modifications. The formation of stable covalent hydrates from pyrimido derivatives showcases the diversity of chemical behavior exhibited by these molecules (Matsumoto et al., 1980).

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds have broader synthetic applications due to their bioavailability. Various synthetic pathways employ diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted derivatives through one-pot multicomponent reactions. This advancement is significant for developing lead molecules in research (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Applications

Pyrimidine derivatives, including those structurally related to ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, are explored for their applications as optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives exhibit a range of biological and medicinal applications, underlining their potential in developing exquisite sensing materials (Jindal & Kaur, 2021).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity highlight the importance of chemical compounds, including pyrimidine derivatives, in various fields from food engineering to medicine. Techniques like spectrophotometry and electrochemical biosensors are applied in antioxidant analysis, emphasizing the chemical reactions involving these compounds and their applications in assessing complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).

Medicinal Perspectives and Anti-Alzheimer's Research

The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents underscore their significance in drug development for neurological disorders. This research direction is vital for understanding the potential therapeutic applications of pyrimidine derivatives in addressing Alzheimer's disease, suggesting the extensive exploration of this scaffold in medicinal chemistry (Das et al., 2021).

properties

IUPAC Name

ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUPDUDZRGVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611744
Record name Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS RN

187724-99-8
Record name Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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